molecular formula C8H16N2O3S B13255470 N-methyl-2-(piperidine-4-sulfonyl)acetamide

N-methyl-2-(piperidine-4-sulfonyl)acetamide

Cat. No.: B13255470
M. Wt: 220.29 g/mol
InChI Key: ODTWACHRBKMKBW-UHFFFAOYSA-N
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Description

N-methyl-2-(piperidine-4-sulfonyl)acetamide is a chemical compound that features a piperidine ring, a sulfonyl group, and an acetamide moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(piperidine-4-sulfonyl)acetamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides and acetamide precursors.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(piperidine-4-sulfonyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-2-(piperidine-4-sulfonyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-(piperidine-4-sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. The acetamide moiety may also contribute to binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-(piperidine-4-sulfonyl)acetamide is unique due to its specific combination of a piperidine ring, sulfonyl group, and acetamide moiety, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C8H16N2O3S

Molecular Weight

220.29 g/mol

IUPAC Name

N-methyl-2-piperidin-4-ylsulfonylacetamide

InChI

InChI=1S/C8H16N2O3S/c1-9-8(11)6-14(12,13)7-2-4-10-5-3-7/h7,10H,2-6H2,1H3,(H,9,11)

InChI Key

ODTWACHRBKMKBW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCNCC1

Origin of Product

United States

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